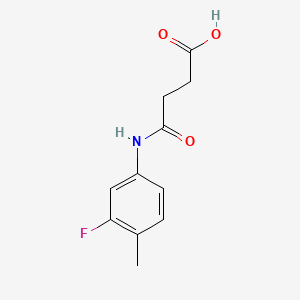

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid

Description

Chemical Structure and Synthesis 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid (C₁₁H₁₂FNO₃, MW 225.22, CAS 282542-06-7) is a substituted succinamic acid derivative synthesized via the reaction of itaconic anhydride with 3-fluoro-4-methylaniline in acetone (Fig. 3, ). The compound crystallizes in a monoclinic system with two independent molecules (A and B) in the asymmetric unit. The dihedral angles between the 3-fluoro-4-methylphenyl ring and the oxo-amine group are 25.7° (A) and 71.3° (B), while the 2-methylidene-4-oxobutanoic acid group is twisted by ~76° relative to the oxo-amine group. Hydrogen bonding (N–H⋯O and O–H⋯O) forms a 2-D network in the crystal lattice, influencing its thermal stability (m.p. 414–416 K) .

Applications and Significance

Itaconic anhydride derivatives, including this compound, are amphiphilic and explored for copolymer synthesis in biological systems due to their hydrophilic (carboxylic acid) and hydrophobic (aromatic ring) segments .

Properties

IUPAC Name |

4-(3-fluoro-4-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPQDVBNPDILBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216240 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282542-06-7 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282542-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid typically involves multiple steps starting from 3-fluoro-4-methylaniline. One common method includes acylation, bromination, and cross-coupling reactions . The reaction conditions often involve the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis route is optimized to reduce the number of steps and improve the overall yield. For instance, a four-step synthesis method has been developed, which significantly shortens the process and increases the yield from 0.8% to 41.5% . This method involves the use of an amino protective agent and specific acids to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative. Substitution reactions can lead to the formation of various substituted derivatives depending on the functional groups involved.

Scientific Research Applications

Chemistry

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in several types of chemical reactions:

- Oxidation : This process can yield carboxylic acid derivatives.

- Reduction : Typically results in alcohol derivatives.

- Substitution Reactions : Can lead to various substituted derivatives depending on the reagents used.

Biology

In biological research, this compound is being studied for its interactions with biomolecules. Preliminary investigations suggest it may exhibit biological activity relevant to medicinal chemistry. The fluoro and methylanilino groups are believed to enhance its binding affinity with specific molecular targets, potentially influencing cellular pathways.

Medicine

The compound is explored for its therapeutic properties, particularly as a precursor in drug development. Its structural features imply potential efficacy in modulating biological activities, which could lead to the development of new pharmaceuticals targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Studies and Research Findings

Several studies have investigated the biological activity and synthetic routes of this compound:

- Biological Activity : Research indicates that the compound interacts with specific enzymes and receptors, suggesting potential therapeutic applications. Further studies are necessary to elucidate its precise mechanisms of action and safety profiles .

- Synthesis Optimization : A study demonstrated that refining the synthetic route could increase yield from 0.8% to 41.5%, making it more viable for large-scale applications.

- Crystallization Studies : Investigations into its crystallization revealed significant dihedral angles that influence crystal packing, which may affect its stability and reactivity in biological systems .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methylanilino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Properties

Key Observations:

- In contrast, nitro-substituted analogs (e.g., 7h in ) exhibit stronger electron-withdrawing effects, increasing acidity .

- Steric and Conformational Differences: The α,β-unsaturated double bond in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid () introduces planarity, affecting conjugation and solubility compared to the saturated butanoic acid chain in the target compound .

- Functional Group Modifications : Ester derivatives (e.g., methyl ester in ) reduce hydrophilicity, while sulfonyl-piperazine analogs () introduce bulky groups that may hinder crystallization .

Physical and Crystallographic Properties

- Melting Points : The target compound melts at 414–416 K, comparable to analogs like 7e–7g (thermal stability influenced by hydrogen bonding) .

- Crystal Packing : The 2-D hydrogen-bonded network in the target compound (N–H⋯O and O–H⋯O interactions) contrasts with the layered structures of chloro/bromo-substituted analogs, which may have stronger halogen interactions .

Q & A

Q. What synthetic methodologies are commonly employed for 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid?

Synthesis typically involves condensation reactions between substituted anilines and activated carbonyl intermediates. A plausible route includes:

- Knoevenagel Condensation : Reacting 3-fluoro-4-methylaniline with a β-keto ester (e.g., ethyl 4-oxobutanoate) under basic conditions, followed by hydrolysis and decarboxylation to yield the target compound .

- Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of aniline to β-keto ester) and use catalysts like piperidine for improved yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures high purity (>95%) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a Mo Kα radiation source (λ = 0.71073 Å) on a diffractometer (e.g., Agilent Xcalibur). Unit cell parameters are refined using SHELXL (e.g., triclinic system, space group P1, a = 6.3368 Å, b = 8.2642 Å, c = 21.0277 Å) .

- Refinement : SHELXL refines positional and thermal displacement parameters, achieving R1 = 0.081 and wR2 = 0.221. Hydrogen bonds (e.g., N–H···O) stabilize the lattice .

Q. What analytical techniques confirm purity and structural integrity?

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient) with UV detection at 254 nm .

- Spectroscopy :

Advanced Research Questions

Q. How can discrepancies in crystallographic data refinement be resolved?

- Parameter Adjustment : Optimize thermal displacement (U<sup>iso</sup>) for light atoms (C, N, O) and apply restraints for disordered regions.

- Twinned Data : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate refinement with Rint < 0.05 and CC1/2 > 0.9 .

- Software Cross-Validation : Compare results with alternative programs (e.g., Olex2) to confirm bond lengths (e.g., C–F = 1.35 Å) and angles .

Q. What methodologies assess enzyme inhibitory activity?

- In Vitro Assays :

- COX-2 Inhibition : Incubate compound (0.1–100 μM) with recombinant COX-2 enzyme. Measure prostaglandin E2 (PGE2) via ELISA (IC50 typically 5–20 μM for analogs) .

- Kynurenine-3-Hydroxylase (KMO) Assay : Monitor NADPH consumption spectrophotometrically at 340 nm. IC50 values <10 μM suggest potent inhibition .

- Dose-Response Analysis : Fit data to Hill equation (GraphPad Prism) to calculate EC50 and Hill slope.

Q. How are computational docking studies performed to predict binding modes?

- Protein Preparation : Retrieve target enzyme (e.g., COX-2 PDB: 5KIR) and optimize with molecular dynamics (AMBER).

- Ligand Docking : Use AutoDock Vina with flexible side chains. Key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Val523) are validated via MM/GBSA binding energy calculations (ΔG < −8 kcal/mol) .

Contradictions and Validation

- Fluorine Position Effects : notes enhanced bioactivity in 2-fluoro analogs, while 3-fluoro derivatives (as in the target compound) may show reduced COX-2 affinity. Validate via comparative IC50 assays .

- Stereochemical Outcomes : SC-XRD confirms planar geometry, but computational models predict slight out-of-plane distortions. Reconcile via QM/MM simulations (e.g., Gaussian 16) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.